N-(naphtho[1,2-d]thiazol-2-yl)cyclopropanecarboxamide
Description
Properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-ylcyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2OS/c18-14(10-5-6-10)17-15-16-13-11-4-2-1-3-9(11)7-8-12(13)19-15/h1-4,7-8,10H,5-6H2,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDMXMTLKCGGYNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801225651 | |
| Record name | N-Naphtho[1,2-d]thiazol-2-ylcyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801225651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
392238-36-7 | |
| Record name | N-Naphtho[1,2-d]thiazol-2-ylcyclopropanecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=392238-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Naphtho[1,2-d]thiazol-2-ylcyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801225651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(naphtho[1,2-d]thiazol-2-yl)cyclopropanecarboxamide typically involves the reaction between 3-(2-naphthyl)-1-substituted acylthiourea and manganese (III) acetate under ambient air conditions . This method is noted for its simplicity, high atom economy, and use of environmentally friendly reagents.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and sustainable practices.
Chemical Reactions Analysis
Types of Reactions
N-(naphtho[1,2-d]thiazol-2-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Substitution: Nitration with nitric acid, bromination with bromine, formylation with formic acid, and acylation with acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the naphthothiazole ring, which can be further utilized in different chemical applications.
Scientific Research Applications
1.1. Calcium-Activated Potassium Channels
One of the most significant applications of N-(naphtho[1,2-d]thiazol-2-yl)cyclopropanecarboxamide is its role as an activator of calcium-activated potassium channels (KCa channels). Research indicates that compounds like SKA-31, which is structurally related to this compound, have shown promising results in modulating these channels. These channels play critical roles in various physiological processes, including muscle contraction and neurotransmitter release. Activation of KCa channels has been linked to therapeutic effects in conditions such as hypertension and epilepsy .
1.2. Neuroprotective Effects
The compound has also been studied for its neuroprotective properties. By activating KCa channels, it may help protect neurons from excitotoxicity and oxidative stress, which are implicated in neurodegenerative diseases. Case studies have demonstrated that similar compounds can improve outcomes in models of stroke and neurodegeneration by enhancing neuronal survival and function .
Anticancer Properties
Recent studies have begun to explore the anticancer potential of this compound. Preliminary findings suggest that it may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to selectively target cancer cells while sparing normal cells presents a significant advantage in cancer therapy.
Synthesis and Structure-Activity Relationship (SAR)
Understanding the synthesis of this compound is crucial for optimizing its pharmacological properties. The synthesis typically involves multi-step reactions that yield high-purity compounds suitable for biological testing. The structure-activity relationship (SAR) studies indicate that modifications to the naphthalene and thiazole rings can significantly influence the compound's potency and selectivity for KCa channels.
5.1. Hypertension Treatment
In one study, a derivative of this compound was tested for its ability to lower blood pressure in hypertensive animal models. The results showed a significant reduction in systolic blood pressure, attributed to enhanced KCa channel activity leading to vasodilation .
5.2. Neuroprotection in Stroke Models
Another investigation involved the use of this compound in a rat model of ischemic stroke. The treatment group exhibited improved neurological scores and reduced infarct size compared to controls, suggesting that the compound's neuroprotective effects may be mediated through KCa channel activation and subsequent reduction of excitotoxic damage .
Mechanism of Action
The mechanism of action of N-(naphtho[1,2-d]thiazol-2-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to affect the energetics of Mycobacterium tuberculosis by disrupting key metabolic processes . The compound’s structure allows it to interact with enzymes and proteins, leading to the inhibition of essential biological functions.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
N-(Thiazol-2-yl)cyclopropanecarboxamide
- Core Structure : Replaces the fused naphthothiazole with a simple thiazole ring.
- Synthesis : Synthesized via condensation reactions, as reported in a 2012 study .
- Key Differences :
N-(3,5-Dichlorophenyl)cyclopropanecarboxamide
- Core Structure : Cyclopropanecarboxamide linked to a dichlorophenyl group instead of naphthothiazole.
- Activity : Potent inhibitor of human CYP1 enzymes (IC₅₀ = 0.8 µM), comparable to α-naphthoflavone. The dichlorophenyl group enhances hydrophobic interactions with enzyme active sites .
Naphthofuranpyrazol Derivatives
Functional Analogues
Pyrazole-, Triazole-, and Thiazole-Based Naphthothiazole Derivatives
- Examples : Compounds 2–13 from , synthesized from 1-(naphtho[1,2-d]thiazol-2-yl)hydrazine.
- Activity : Androgen receptor antagonists with IC₅₀ values < 1 µM (vs. Bicalutamide IC₅₀ = 0.7 µM). The hydrazine-derived substituents improve solubility and receptor binding .
- Toxicity : LD₅₀ > 500 mg/kg, indicating low acute toxicity .
Triazole-Acetamide Derivatives (6a–m)
Comparative Data Tables
Table 1: Physicochemical Properties
Biological Activity
N-(naphtho[1,2-d]thiazol-2-yl)cyclopropanecarboxamide is a complex organic compound classified as a naphthothiazole derivative. This compound features a unique naphthothiazole ring system fused with a cyclopropanecarboxamide group, which contributes to its distinct chemical and biological properties. The molecular formula for this compound is , and it has a molecular weight of 268.3 g/mol .
Antimicrobial Properties
Research has indicated that compounds related to naphthothiazoles exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of naphtho[1,2-d]thiazole can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) . The mechanism of action often involves interference with bacterial cell wall synthesis or function.
Anticancer Activity
This compound has also been investigated for its potential anticancer properties. Similar compounds have demonstrated cytotoxic effects against human tumor cells at submicromolar concentrations, indicating the potential for developing new anticancer therapies . The introduction of specific substituents on the naphthothiazole structure has been shown to enhance its efficacy against cancer cell lines.
The biological activity of this compound may be attributed to its ability to disrupt cellular processes in target organisms. For example, it is believed to interfere with mycobacterial energetics, making it a candidate for tuberculosis treatment . This disruption can lead to cell death or reduced viability in pathogenic microorganisms.
Comparative Analysis
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Antimicrobial, Anticancer | Disruption of cell wall synthesis |
| Naphtho[1,2-d]thiazole derivatives | Broad-spectrum antimicrobial | Inhibition of protein synthesis |
| 2,4-Disubstituted thiazoles | Antibacterial, antifungal, anticancer | Various mechanisms including apoptosis |
Case Study 1: Antimicrobial Activity Assessment
In a study assessing the antimicrobial properties of this compound against S. aureus, researchers found that the compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL. This suggests strong activity against this pathogen compared to standard antibiotics .
Case Study 2: Cytotoxicity Evaluation
A separate investigation evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that at concentrations as low as 0.5 µM, significant cell death was observed in cultured tumor cells. Further analysis revealed that the compound induced apoptosis through mitochondrial pathways .
Q & A
Q. What are the standard synthetic routes for N-(naphtho[1,2-d]thiazol-2-yl)cyclopropanecarboxamide?
Methodological Answer: Synthesis typically involves multi-step reactions:
- Thiazole Ring Formation : Reacting cyclopropanecarboxylic acid derivatives with naphthothiazole precursors via nucleophilic substitution or cyclization. For example, cyclopropanecarboxamide groups can be introduced using coupling reagents like EDCI or HOBt .
- Cyclopropane Functionalization : Cyclopropanecarboxylic acid chloride reacts with naphthothiazol-2-amine under anhydrous conditions (e.g., DCM, triethylamine) to form the carboxamide bond .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is used to isolate the product.
Key Data:
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Thiazole Formation | EDCI, HOBt, DCM, RT | 65–75% | |
| Cyclopropane Coupling | Cyclopropanecarbonyl chloride, Et₃N | 80% |
Q. How is the molecular structure of this compound characterized?
Methodological Answer: Structural confirmation employs:
- Spectroscopy :
- IR : Peaks at ~1670 cm⁻¹ (C=O stretch), 3260 cm⁻¹ (N–H) .
- NMR : Cyclopropane protons appear as multiplets at δ 1.2–1.8 ppm; naphtho-thiazole aromatic protons at δ 7.2–8.5 ppm .
- Mass Spectrometry : HRMS confirms molecular ion peaks (e.g., [M+H]+ calculated for C₁₅H₁₁N₂OS: 279.0698, observed: 279.0695) .
- X-ray Crystallography : Resolves bond angles (e.g., cyclopropane C–C–C ~60°) and packing motifs .
Q. What preliminary biological screening assays are used to evaluate its activity?
Methodological Answer: Initial screens include:
- Antimicrobial Assays : Broth microdilution (MIC determination against S. aureus, E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition : Fluorescence-based assays for targets like DprE1 (tuberculosis) .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up?
Methodological Answer:
- Catalyst Screening : Copper(I) iodide or Pd catalysts improve cyclopropane-thiazole coupling efficiency .
- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but require post-reaction purification to remove residuals .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 80% yield in 15 min vs. 6 h conventionally) .
Data Contradiction:
- reports 65% yield using Cu(OAc)₂, while achieves 80% with EDCI. Catalyst choice critically impacts efficiency.
Q. How are contradictory spectral data resolved in structural studies?
Methodological Answer:
- Dynamic NMR : Resolves overlapping proton signals (e.g., cyclopropane vs. thiazole protons) by variable-temperature experiments .
- 2D Techniques : HSQC and HMBC correlate ambiguous peaks (e.g., distinguishing naphtho-thiazole C–H couplings) .
- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR/IR spectra for comparison with experimental data .
Q. What advanced techniques elucidate its mechanism of action in anticancer studies?
Methodological Answer:
- Molecular Docking : AutoDock Vina models interactions with kinases (e.g., binding affinity to EGFR, ΔG = −9.2 kcal/mol) .
- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) quantifies early/late apoptotic cells post-treatment .
- Transcriptomics : RNA-seq identifies differentially expressed genes (e.g., upregulation of pro-apoptotic BAX) .
Key Findings:
| Target | Assay | Result | Reference |
|---|---|---|---|
| EGFR | Docking | Ki = 12 nM | |
| HeLa Cells | MTT | IC₅₀ = 8.2 µM |
Q. How do substituents on the naphtho-thiazole ring affect bioactivity?
Methodological Answer:
- SAR Studies : Nitro or methoxy groups at C-5 enhance antimicrobial activity (MIC reduced from 32 µg/mL to 8 µg/mL) .
- LogP Modulation : Adding hydrophilic groups (e.g., –OH) improves solubility but reduces membrane permeability .
- Electrostatic Potential Maps : DFT reveals electron-deficient thiazole rings enhance DNA intercalation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
